1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid is a derivative of piperidine featuring two key functional groups: a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methanesulfinyl substituent at the 4-position of the piperidine ring. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via mild bases like piperidine . The carboxylic acid at the 4-position enhances water solubility and provides a handle for further conjugation or derivatization.
Its structural uniqueness lies in the simultaneous presence of sulfinyl and carboxylic acid groups on the piperidine scaffold, which distinguishes it from related Fmoc-protected piperidine derivatives.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfinylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-29(27)22(20(24)25)10-12-23(13-11-22)21(26)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXHATDMHOKXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid, commonly referred to as Fmoc-S-MSPCA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Fmoc-S-MSPCA has the following chemical structure:
- Molecular Formula : C19H23NO4S
- Molecular Weight : 363.45 g/mol
- CAS Number : 1025434-04-1
The compound features a piperidine ring substituted with a methanesulfinyl group and an Fmoc (9H-fluoren-9-ylmethoxy) carbonyl moiety, which enhances its stability and solubility in biological systems.
Antimicrobial Activity
Recent studies have indicated that Fmoc-S-MSPCA exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting a promising role as a potential antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Anticancer Activity
Fmoc-S-MSPCA has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.
Case Study : A study conducted on MCF-7 breast cancer cells showed that treatment with Fmoc-S-MSPCA at concentrations of 10 to 50 µM resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.
The proposed mechanism of action for Fmoc-S-MSPCA involves the inhibition of specific enzymes involved in cellular proliferation and survival. It is believed to interfere with the signaling pathways that promote cancer cell growth, particularly through the modulation of the PI3K/Akt pathway.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that Fmoc-S-MSPCA has favorable absorption characteristics when administered orally. Toxicological assessments indicate a low toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models.
Comparison with Similar Compounds
Polarity and Solubility
- The methanesulfinyl group in the target compound increases polarity compared to analogs like the 6-methyl derivative () or cyclopropane-fused variant (). This enhances water solubility, critical for aqueous-phase reactions in SPPS.
- Compounds with tert-butylperoxy () or Boc-protected () groups exhibit reduced polarity, favoring organic-phase reactions.
Stability and Reactivity
- The tert-butylperoxy group () is prone to decomposition under heat or light, limiting its utility in long-term storage .
- Cyclopropane -containing derivatives () may exhibit enhanced reactivity due to ring strain, enabling unique cycloaddition or ring-opening reactions.
Key Research Findings
- Synthetic Yield : The tert-butylperoxy derivative () was synthesized in 68% yield via iron-catalyzed alkylazidation, demonstrating efficient access to peroxides .
- Chiral Resolution: The (S)-configured propanoic acid () highlights the importance of stereochemistry in bioactive molecule design, though specific optical data are absent .
- Ecological Data: No environmental impact studies are available for any compound, underscoring the need for further ecotoxicological profiling ().
Q & A
Q. What are the standard synthetic routes for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid?
The synthesis typically involves multi-step reactions, starting with the introduction of the fluorenylmethoxycarbonyl (Fmoc) group via carbamate formation. A key step is the sulfoxidation of a methanethiol intermediate to form the methanesulfinyl group. Polar aprotic solvents (e.g., DMF, DCM) and catalysts like HOBt/DIC are often used for coupling reactions. Reaction temperatures are maintained between 0–25°C to optimize yield and minimize side reactions .
Q. How is the purity of this compound assessed during synthesis?
Purity is monitored using thin-layer chromatography (TLC) for rapid checks and high-performance liquid chromatography (HPLC) for quantitative analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For example, the Fmoc group’s aromatic protons appear as distinct signals at δ 7.2–7.8 ppm in ¹H NMR .
Q. What safety protocols are critical when handling this compound?
Key safety measures include:
- Using nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Working in a fume hood to prevent inhalation of toxic fumes.
- Storing the compound in a tightly sealed container at 2–8°C, away from strong acids/bases .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data may arise from residual solvents, stereochemical variations, or degradation. Strategies include:
Q. What methodologies optimize the stability of the methanesulfinyl group during reactions?
The sulfinyl group is sensitive to redox conditions. Stabilization strategies include:
Q. How can derivatives of this compound be designed for targeted biological activity?
Structural modifications focus on:
- Replacing the methanesulfinyl group with bioisosteres (e.g., sulfonyl, phosphonate) to alter solubility or receptor affinity.
- Introducing substituents at the piperidine ring (e.g., fluorine, methyl groups) to enhance metabolic stability.
- Computational docking studies to predict interactions with enzymes or receptors .
Data Contradiction Analysis
Q. Why might biological activity vary between batches of this compound?
Variations may stem from:
- Residual solvents (e.g., DMF) affecting solubility.
- Stereochemical impurities (e.g., incomplete sulfoxidation leading to racemic mixtures).
- Mitigation : Use chiral HPLC to ensure enantiopurity and quantify solvent residues via GC-MS .
Comparative Structural Analysis
Methodological Recommendations
- Stereochemical Control : Use Sharpless asymmetric oxidation for sulfinyl group introduction .
- Scale-Up : Optimize microwave-assisted synthesis to reduce reaction times by 40–60% .
- Toxicity Screening : Perform in vitro assays (e.g., HEK293 cell viability) to assess acute toxicity, as SDS data are incomplete .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
